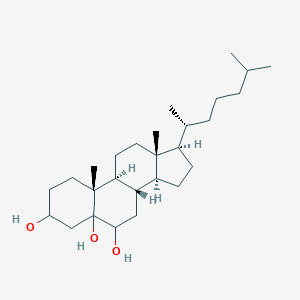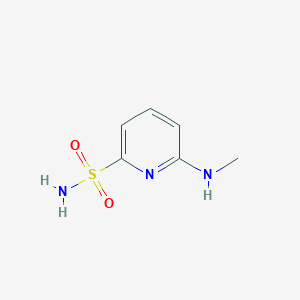
1,3-Dimethyl-2-phenylnaphthalene
Übersicht
Beschreibung
1,3-Dimethyl-2-phenylnaphthalene is an organic compound . It has been identified as an impurity in illicit methamphetamine . The molecular formula of this compound is C18H16 .
Synthesis Analysis
1,3-Dimethyl-2-phenylnaphthalene has been found in methamphetamine synthesized via the ephedrine/hydriodic acid/red phosphorus method . It is also formed as a byproduct in the thermal dimerization of phenylallene .
Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-2-phenylnaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This core is substituted at the 1 and 3 positions with methyl groups and at the 2 position with a phenyl group .
Physical And Chemical Properties Analysis
1,3-Dimethyl-2-phenylnaphthalene has a molecular weight of 232.32 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 345.1±27.0 °C at 760 mmHg, and a flash point of 155.6±17.8 °C . It has no hydrogen bond acceptors or donors, and one freely rotating bond .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications : A study by Moriguchi et al. (2020) demonstrated a three-step reaction sequence for synthesizing 1-chloro-2,3-dimethyl-4-phenylnaphthalene with high yield and purity, suggesting potential applications in future research (Moriguchi, Kono, Seko, & Tanabe, 2020).
Chemical Reaction Studies : Novi et al. (1983) explored the formation of ipso- and tele-substitution products in reactions involving compounds related to 1,3-dimethyl-2-phenylnaphthalene (Novi, Dell'erba, & Sancassan, 1983).
Chemical Transformation and Rearrangement : Zubovics and Wittmann (1972) investigated the rearrangement of dimeric phenylketene in boiling xylene to yield derivatives of 1,3-dimethyl-2-phenylnaphthalene (Zubovics & Wittmann, 1972).
Catalysis Research : The work by Yadav and Salunke (2013) highlighted the use of 2-naphthol methylation with dimethyl carbonate for producing 2-methoxynaphthalene, a process that can be related to the synthesis of compounds like 1,3-dimethyl-2-phenylnaphthalene (Yadav & Salunke, 2013).
Heat Transfer Applications : Phenylnaphthalenes, including derivatives like 1,3-dimethyl-2-phenylnaphthalene, have been evaluated for their suitability in high-temperature heat transfer applications, as reported by McFarlane et al. (2010) (McFarlane, Luo, Garland, & Steele, 2010).
Dimerization and Fragmentation Studies : Novikov et al. (2014) studied the unexpected formation of substituted naphthalenes, including compounds related to 1,3-dimethyl-2-phenylnaphthalene, through GaCl3-mediated reactions (Novikov, Tarasova, Suponitsky, & Tomilov, 2014).
Eigenschaften
IUPAC Name |
1,3-dimethyl-2-phenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16/c1-13-12-16-10-6-7-11-17(16)14(2)18(13)15-8-4-3-5-9-15/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYXFOBXGHLFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455094 | |
| Record name | 1,3-DIMETHYL-2-PHENYLNAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-phenylnaphthalene | |
CAS RN |
86399-41-9 | |
| Record name | 1,3-DIMETHYL-2-PHENYLNAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



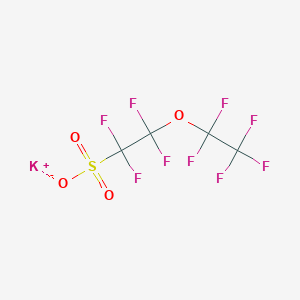
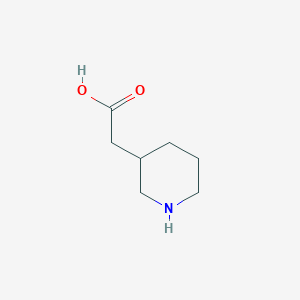



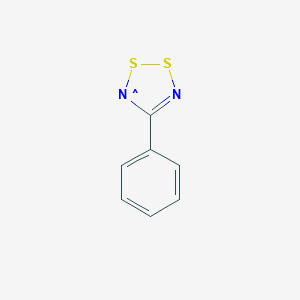
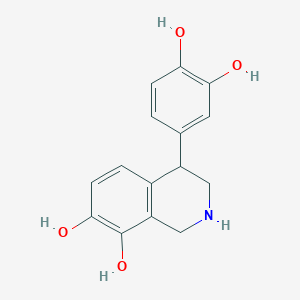
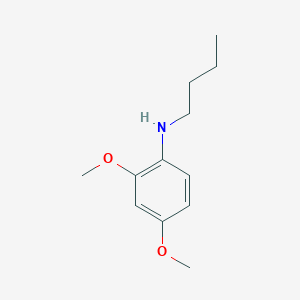
![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)
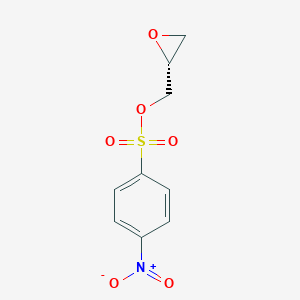
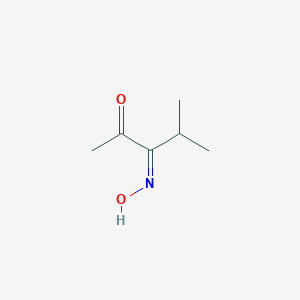
![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)
